molecular formula C23H24BrN3O5 B11520720 4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520720
M. Wt: 502.4 g/mol
InChI Key: RGSUNCKUPVZXDK-XUTLUUPISA-N
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Description

4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromobenzoyl, diethylaminoethyl, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzoyl chloride with diethylaminoethylamine to form an intermediate, which is then reacted with 4-nitrophenylhydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzoyl chloride
  • Diethylaminoethylamine
  • 4-Nitrophenylhydrazine

Uniqueness

What sets 4-(4-BROMOBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24BrN3O5

Molecular Weight

502.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24BrN3O5/c1-3-25(4-2)13-14-26-20(15-7-11-18(12-8-15)27(31)32)19(22(29)23(26)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+

InChI Key

RGSUNCKUPVZXDK-XUTLUUPISA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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